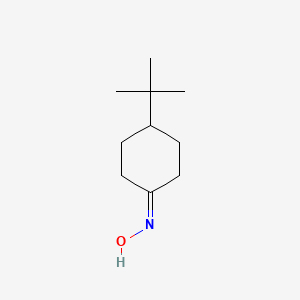

4-(Tert-butyl)cyclohexanone oxime

Übersicht

Beschreibung

4-(Tert-butyl)cyclohexanone oxime is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is an oxime derivative of 4-(tert-butyl)cyclohexanone, characterized by the presence of a nitrogen atom bonded to a carbon atom via a double bond and an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Tert-butyl)cyclohexanone oxime can be synthesized through the reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine hydrochloride in the presence of a base . The reaction typically involves mixing the ketone with hydroxylamine hydrochloride and a base such as sodium acetate in an aqueous or alcoholic medium. The mixture is then heated to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Beckmann Rearrangement

This oxime undergoes acid-catalyzed Beckmann rearrangement to form caprolactam derivatives. The reaction involves:

- Protonation of the oxime oxygen.

- Migration of the antiperiplanar tert-butyl group to nitrogen.

- Formation of a nitrilium ion intermediate, which hydrolyzes to the amide .

Experimental Observations :

Mechanistic Steps :

| Step | Process | Key Transition State Features |

|---|---|---|

| 1 | Protonation of oxime oxygen | Formation of O–H⁺ bond |

| 2 | Antiperiplanar C–C bond migration | Carbocation intermediate |

| 3 | Nucleophilic attack by water | Tautomerization to amide |

Metal-Mediated Reactions

4-(tert-Butyl)cyclohexanone oxime participates in coordination chemistry and catalytic cycles:

- Complexation : Forms stable complexes with transition metals (e.g., Cd, Zn) via the oxime nitrogen and oxygen .

- Catalytic Applications :

Reaction Example :

textThis compound + Aldehyde → Tricyclic BIQ (Borazaroisoquinoline) Conditions: Cd(NR₂)₂ catalyst, THF, −20°C to RT[9].

Structural and Spectroscopic Insights

- X-ray Crystallography :

- ¹³C–¹³C Coupling Constants :

Toxicological and Stability Studies

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block for Synthesis

4-(Tert-butyl)cyclohexanone oxime serves as a valuable intermediate in organic synthesis. It is often used to produce various derivatives through reactions such as hydrolysis, reduction, and condensation. For instance, it can be transformed into amines or other functionalized compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Catalytic Reactions

Research indicates that oximes, including this compound, can participate in metal-catalyzed reactions. These reactions are significant for synthesizing complex organic molecules. The presence of the oxime functional group enhances the reactivity of the compound, making it suitable for various catalytic processes .

Material Science

Liquid Crystal Applications

The derivatives of cyclohexanone oximes are utilized in the production of high-purity liquid crystals. These materials are crucial in electronics and display technologies due to their unique optical properties. The ability to modify the cyclohexanone structure allows researchers to tailor the properties of the resulting liquid crystals for specific applications .

Polymer Chemistry

In polymer science, this compound can be integrated into polymer matrices to enhance mechanical properties or introduce new functionalities. Its incorporation into polymers can improve thermal stability and chemical resistance, making it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 4-(Tert-butyl)cyclohexanone oxime involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the oxime is converted to an amide through the migration of an alkyl group and the formation of a new carbon-nitrogen bond . This reaction is facilitated by the presence of an acid, which protonates the oxime oxygen, making it a better leaving group .

Vergleich Mit ähnlichen Verbindungen

4-(Tert-butyl)cyclohexanone oxime can be compared with other oxime derivatives such as:

Cyclohexanone oxime: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.

Acetone oxime: A simpler oxime with a smaller molecular structure, used in different applications due to its distinct properties.

Benzaldehyde oxime: Contains an aromatic ring, leading to different reactivity and applications compared to aliphatic oximes.

The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions .

Biologische Aktivität

4-(Tert-butyl)cyclohexanone oxime (CAS No. 4701-98-8) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO. The compound features a cyclohexanone core substituted with a tert-butyl group and an oxime functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that oximes, including this compound, exhibit antimicrobial properties. A study highlighted that certain oxime derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular functions .

2. Anti-inflammatory Effects

Oximes have been studied for their anti-inflammatory properties. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation. One study reported an IC50 value of approximately 5 µM for inhibiting IL-6 production, indicating a potent anti-inflammatory effect comparable to standard anti-inflammatory agents .

3. Anticancer Potential

The anticancer activity of oximes has been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across multiple cancer types. In vitro assays reported IC50 values as low as 0.02 µM against specific cancer cell lines, indicating strong cytotoxic effects .

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

- Cytokine Inhibition : By modulating signaling pathways involved in inflammation, this compound can effectively reduce cytokine production.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antibacterial Activity : A comparative study tested various oxime derivatives against E. coli and Staphylococcus aureus, revealing that this compound had a minimum inhibitory concentration (MIC) lower than many commonly used antibiotics.

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls.

Data Summary Table

| Activity Type | IC50 Value | Mechanism |

|---|---|---|

| Antimicrobial | Varies (Low MIC) | Cell membrane disruption |

| Anti-inflammatory | ~5 µM | Cytokine inhibition |

| Anticancer | ~0.02 µM | Apoptosis induction |

| Neuroprotective | TBD | AChE reactivation |

Eigenschaften

IUPAC Name |

N-(4-tert-butylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOIFAFSEIOPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279133 | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-98-8 | |

| Record name | 4701-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.